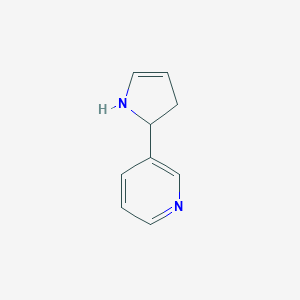
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHP is a versatile molecule that can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is not fully understood, but it has been suggested that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may act as an inhibitor of enzymes involved in various biological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of oxidative stress and inflammation-related diseases. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to protect neurons from oxidative stress-induced damage, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several advantages for lab experiments, including its high yield and purity, versatility, and potential applications in various fields. However, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine also has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments involving 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine.
Direcciones Futuras
There are several future directions for the study of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, including the development of new synthesis methods, the identification of new potential applications, and the study of its mechanism of action. The development of new synthesis methods may lead to the production of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with improved properties, including increased solubility and reduced toxicity. The identification of new potential applications may lead to the development of new drugs and materials with improved properties. The study of its mechanism of action may lead to a better understanding of its potential applications and may lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion
In conclusion, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several potential applications in medicinal chemistry, material science, and organic synthesis, and there are several future directions for its study.
Métodos De Síntesis
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through various methods, including the Hantzsch reaction, cyclization of β-ketoesters, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia or primary amines in the presence of a catalyst. Cyclization of β-ketoesters involves the reaction of β-ketoesters with primary amines in the presence of acid catalysts. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. These methods have been used to synthesize 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with high yields and purity.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in organic electronics, photovoltaics, and sensors. In organic synthesis, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been used as a building block for the synthesis of various compounds, including pyridine derivatives and alkaloids.
Propiedades
Número CAS |
144648-79-3 |
|---|---|
Nombre del producto |
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine |
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-3,5-7,9,11H,4H2 |
Clave InChI |
PLXNDCNZXWGHKA-UHFFFAOYSA-N |
SMILES |
C1C=CNC1C2=CN=CC=C2 |
SMILES canónico |
C1C=CNC1C2=CN=CC=C2 |
Sinónimos |
Pyridine, 3-(2,3-dihydro-1H-pyrrol-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
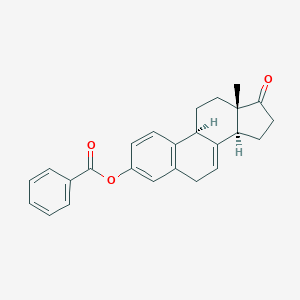
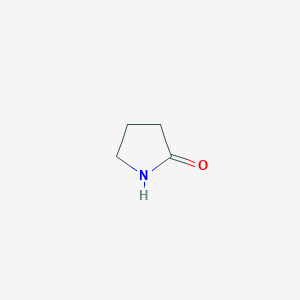
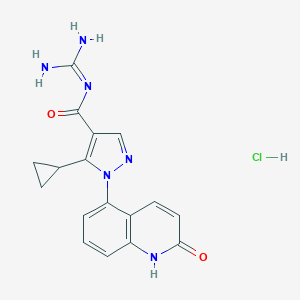
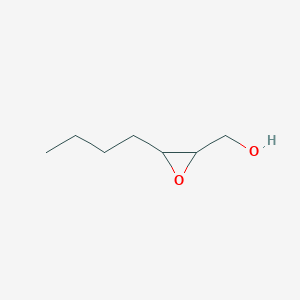
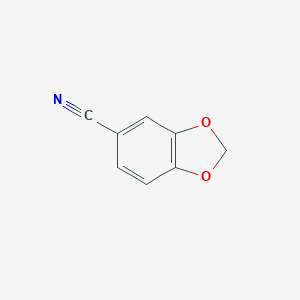
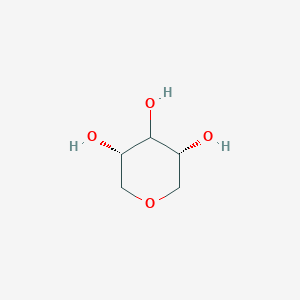
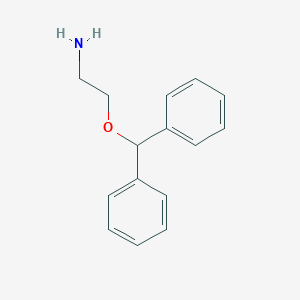
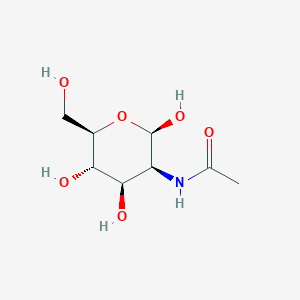
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
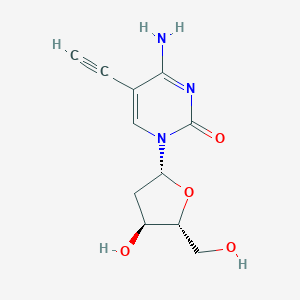
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
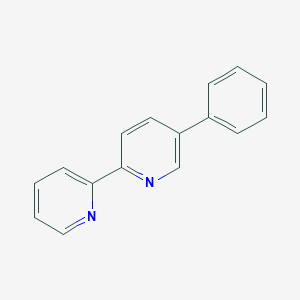
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)